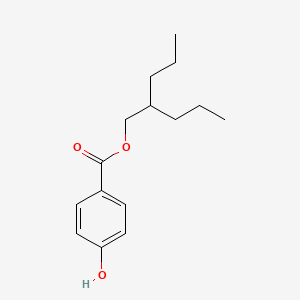

2-Propylpentyl 4-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

817210-89-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2-propylpentyl 4-hydroxybenzoate |

InChI |

InChI=1S/C15H22O3/c1-3-5-12(6-4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 |

InChI Key |

CNQMDFDSXNSSMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)COC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 2 Propylpentyl 4 Hydroxybenzoate

Esterification Methodologies for 4-Hydroxybenzoic Acid Derivatives

The synthesis of esters from 4-hydroxybenzoic acid, a class of compounds often referred to as parabens, is a cornerstone of industrial and laboratory organic chemistry. tsijournals.com These compounds are valued for their applications as preservatives and find use in cosmetics, pharmaceuticals, and food products. nih.govnih.gov The effectiveness and properties of these esters, such as their antimicrobial activity, are often related to the length of the alkyl chain. tsijournals.com

Direct Esterification Approaches

Direct esterification, commonly known as Fischer esterification, is a fundamental method for producing esters of 4-hydroxybenzoic acid. This reversible reaction involves heating the carboxylic acid (4-hydroxybenzoic acid) with an alcohol in the presence of a strong acid catalyst. google.comyoutube.com

The general reaction is as follows: 4-Hydroxybenzoic Acid + Alcohol ⇌ 4-Hydroxybenzoate (B8730719) Ester + Water

To drive the reaction toward the product side and achieve high yields, the equilibrium must be shifted. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by continuously removing the water that is formed as a byproduct. tsijournals.com A common catalyst for this process is concentrated sulfuric acid. google.com For example, the synthesis of n-heptyl p-hydroxybenzoate can be achieved by heating p-hydroxybenzoic acid with n-heptyl alcohol and sulfuric acid at temperatures between 100-110°C. google.com However, the crude product from such reactions often contains unreacted starting materials and by-products, necessitating further purification steps like washing and recrystallization. google.com

Catalytic Synthesis Routes, e.g., Acidic Ionic Liquid Catalysis

While traditional mineral acids are effective, research has explored alternative catalysts to improve reaction conditions, yields, and environmental safety. These include solid acid catalysts and ionic liquids.

Acidic Ionic Liquids (AILs) have emerged as promising catalysts for esterification. They act as both the catalyst and, in some cases, the reaction medium. Their advantages include low volatility, thermal stability, and potential for recyclability. For instance, a dicationic acidic ionic liquid, C6(mim)2−HSO4, has been successfully used to catalyze the esterification of organic acids at room temperature, demonstrating their potential for milder reaction conditions. brandeis.edu

Solid-Liquid Phase-Transfer Catalysis offers another advanced route. In one study, a dual-site phase-transfer catalyst was synthesized to facilitate the esterification of sodium 4-hydroxybenzoate. nih.gov The use of this catalyst, combined with ultrasound irradiation, significantly increased the reaction yield from nearly zero to 84.3% in 30 minutes, demonstrating a substantial enhancement over uncatalyzed methods. nih.gov

Below is a comparative table of different catalytic systems for esterification.

| Catalyst Type | Example Catalyst | Key Features & Conditions | Reference |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Widely used, strong catalyst. Requires high temperatures (e.g., 100-110°C) and purification of the crude product. | google.com |

| Acidic Ionic Liquid | Dicationic AILs | Can work at room temperature, potentially recyclable, acts as both catalyst and solvent. | brandeis.edu |

| Phase-Transfer Catalyst | BTBAMBC | Used in a solid-liquid system, often enhanced with ultrasound; significantly boosts reaction rates and yields. | nih.gov |

Azeotropic Distillation Techniques in Ester Synthesis

Azeotropic distillation is a highly effective technique for driving the esterification equilibrium towards completion by continuously removing water. tsijournals.com In this method, a water-immiscible solvent (an azeotropic agent), such as toluene (B28343), is added to the reaction mixture. tsijournals.comresearchgate.net

The process works as follows:

The mixture of 4-hydroxybenzoic acid, alcohol, catalyst, and toluene is heated to reflux. tsijournals.com

The toluene forms a low-boiling azeotrope with the water produced during the reaction.

This azeotrope vaporizes and travels into a condenser, where it cools and liquefies.

The condensed liquid collects in a specialized piece of glassware, such as a Dean-Stark apparatus, which separates the water from the toluene based on their immiscibility and density differences. brandonu.ca

The water is collected and removed, while the toluene is returned to the reaction flask.

This continuous removal of water effectively prevents the reverse reaction (ester hydrolysis), leading to excellent yields and high product purity in a shorter time frame. tsijournals.com This method also helps to prevent side reactions like the etherification of the phenolic hydroxyl group. tsijournals.comresearchgate.net A study reported achieving good to excellent yields for various parabens within 5-6 hours using this technique. tsijournals.com

Advanced Synthetic Techniques for Branched-Chain Alcohol Incorporation

The incorporation of a branched-chain alcohol like 2-propylpentan-1-ol into the ester structure presents specific synthetic challenges, primarily due to steric hindrance. The bulky nature of the branched alkyl group can slow down the rate of esterification compared to reactions with straight-chain alcohols.

To overcome this, reaction conditions may need to be optimized. This could involve:

Higher Reaction Temperatures: Increasing the temperature provides more kinetic energy to the molecules, helping to overcome the activation energy barrier imposed by steric hindrance. google.com

More Efficient Catalytic Systems: The use of highly active catalysts, such as the phase-transfer catalysts or specialized solid acids mentioned previously, can be crucial for achieving reasonable yields when working with sterically hindered alcohols.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by promoting efficient and rapid heat transfer, which is particularly useful for overcoming steric barriers.

While direct synthesis of 2-propylpentyl 4-hydroxybenzoate is not extensively detailed in the provided literature, the principles of synthesizing other long-chain or complex esters of 4-hydroxybenzoic acid are applicable. google.com For example, transesterification, where a short-chain ester like methyl 4-hydroxybenzoate is reacted with a more complex alcohol in the presence of a metal catalyst, can be an effective alternative to direct esterification for producing long-chain esters with high purity. google.com

Chemical Modification and Derivatization for Research Probes

This compound and related compounds can be chemically modified to create research probes, which are essential tools for studying biological processes, metabolic pathways, and for analytical detection. nih.govnih.gov

Derivatization for Enhanced Detection: One common strategy involves chemical derivatization to improve the sensitivity and specificity of detection in analytical techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov For instance, 4-hydroxybenzoates can be derivatized to enhance their detection when screening for their presence and identifying their metabolites in biological samples. nih.govresearchgate.net This allows for a more thorough evaluation of their metabolic transformation in cells. nih.gov

Isotopic Labeling: A powerful modification technique is the incorporation of stable isotopes, such as ¹³C, into the molecular structure. Synthesizing 4-hydroxybenzoic acid with a ¹³C-labeled ring creates a tracer that can be used in biosynthetic studies. orgsyn.org When this labeled precursor is used to synthesize an ester like this compound, the resulting probe can be tracked through metabolic pathways to understand how it is processed, for example, through hydrolysis back to 4-hydroxybenzoic acid and subsequent transformations. nih.govorgsyn.org

Functional Probes: Chemical probes can also be designed to interact with specific biological targets. For example, nucleotide analogs have been used to covalently modify enzymes that interact with 4-hydroxybenzoate, helping to identify binding sites and understand catalytic mechanisms. nih.gov While this example relates to an enzyme that processes the acid, similar principles could be applied by modifying the alkyl or phenyl portion of this compound to probe its interactions within biological systems.

The table below summarizes various derivatization strategies.

| Derivatization Strategy | Purpose | Example Modification | Analytical Method | Reference |

| Enhanced Detection | Increase sensitivity for screening and metabolite identification. | Reaction with dansyl chloride or other tagging agents. | Mass Spectrometry (MS), HPLC | nih.govnih.govresearchgate.net |

| Metabolic Tracing | Track the compound and its metabolites in biological systems. | Incorporation of stable isotopes (e.g., ¹³C) into the benzene (B151609) ring. | Mass Spectrometry (MS), NMR Spectroscopy | orgsyn.org |

| Target Identification | Elucidate binding sites and mechanisms of action of related enzymes. | Covalent modification with nucleotide analogs like 5'-(p-fluorosulfonylbenzoyl)-adenosine. | X-ray Crystallography, Kinetic Assays | nih.gov |

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

Proton (¹H) NMR: In the ¹H NMR spectrum of Propyl 4-hydroxybenzoate (B8730719), distinct signals correspond to each unique proton environment. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets. The protons of the propyl ester group exhibit characteristic shifts and splitting patterns: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group bonded to the ester oxygen (-OCH₂-). nih.gov

Table 1: ¹H NMR Spectroscopic Data for Propyl 4-hydroxybenzoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.92 | Doublet | ~8.8 |

| Aromatic (H-3, H-5) | ~6.93 | Doublet | ~8.8 |

| -OCH₂- | ~4.21 | Triplet | ~6.6 |

| -CH₂- | ~1.75 | Sextet/Multiplet | ~7.1 |

| -CH₃ | ~1.00 | Triplet | ~7.4 |

Note: Chemical shifts can vary slightly based on the solvent used. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For Propyl 4-hydroxybenzoate, this includes signals for the carbonyl carbon of the ester, the four unique carbons of the aromatic ring, and the three carbons of the propyl chain.

Table 2: ¹³C NMR Spectroscopic Data for Propyl 4-hydroxybenzoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167.0 |

| C-1 (Aromatic, C-COOR) | ~122.5 |

| C-4 (Aromatic, C-OH) | ~161.5 |

| C-2, C-6 (Aromatic) | ~131.8 |

| C-3, C-5 (Aromatic) | ~115.3 |

| -OCH₂- | ~66.5 |

| -CH₂- | ~22.1 |

| -CH₃ | ~10.5 |

Note: Chemical shifts are approximate and can vary with solvent.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry. scispace.com In the analysis of Propyl 4-hydroxybenzoate, the compound is first volatilized and separated from other components on a GC column before entering the mass spectrometer. scispace.comnih.gov In the MS, it undergoes ionization, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.2 g/mol ). nist.govspectrabase.com Key fragment ions provide structural information. For Propyl 4-hydroxybenzoate, characteristic fragments include:

m/z 138: Loss of the propyl group (C₃H₇), corresponding to the 4-hydroxybenzoyl cation. researchgate.net

m/z 121: Loss of the propoxy group (-OC₃H₇), corresponding to the hydroxybenzoyl cation, which can subsequently lose CO to give a peak at m/z 93.

m/z 43: Corresponding to the propyl cation (C₃H₇⁺).

Table 3: Key Fragmentation Ions in GC-MS of Propyl 4-hydroxybenzoate

| m/z Value | Proposed Fragment Identity |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₃H₆]⁺ |

| 121 | [HOC₆H₄CO]⁺ |

| 93 | [HOC₆H₄]⁺ |

| 43 | [C₃H₇]⁺ |

Data derived from typical fragmentation patterns of parabens. spectrabase.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of the parent molecule and its fragments, distinguishing between compounds that may have the same nominal mass. For Propyl 4-hydroxybenzoate (C₁₀H₁₂O₃), HRMS can confirm its exact mass of 180.0786 g/mol . spectrabase.comufz.de This capability is crucial for confirming the identity of known compounds and for elucidating the structure of unknown metabolites or synthesis products. researchgate.netnih.gov For instance, HRMS analysis of the ion at nominal mass 121 would yield a high-resolution mass of ~121.0289, confirming the elemental composition C₇H₅O₂ and distinguishing it from other possible ions with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of Propyl 4-hydroxybenzoate displays characteristic absorption bands that confirm its key structural features. nist.govnih.gov

The key absorptions include a broad band for the phenolic hydroxyl (-OH) group, a strong, sharp peak for the ester carbonyl (C=O) group, and several peaks corresponding to C-O and aromatic C=C and C-H bonds. nist.govnih.gov

Table 4: Characteristic IR Absorption Bands for Propyl 4-hydroxybenzoate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3100 (broad) | O-H Stretch | Phenol (B47542) |

| ~2970-2880 | C-H Stretch | Alkyl (propyl) |

| ~1710-1685 (strong) | C=O Stretch | Ester |

| ~1610, ~1590, ~1510 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester/Phenol |

| ~1170 | C-O Stretch | Ester |

| ~850 | C-H Bend (out-of-plane) | p-Disubstituted Benzene |

Note: Peak positions are approximate and can vary based on the sample state (e.g., solid, liquid). nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. This method measures the absorption of UV or visible light by a compound, which induces electronic transitions from a ground state to an excited state. For aromatic compounds like 2-Propylpentyl 4-hydroxybenzoate, UV-Vis spectroscopy provides valuable insights into the conjugated π-electron systems within the molecule.

The characteristic UV absorption of parabens, including this compound, originates from the 4-hydroxybenzoate chromophore. This structural unit, consisting of a benzene ring substituted with a hydroxyl (-OH) group and an ester (-COOR) group, gives rise to distinct absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups.

Detailed research on various parabens consistently identifies a strong absorption maximum (λmax) around 254-256 nm. unhas.ac.idsielc.comglobalresearchonline.net This primary absorption band is attributed to the π → π* electronic transition of the conjugated system of the benzene ring. The position and intensity of this band are influenced by the solvent polarity and the substituents on the aromatic ring. A second, often weaker, absorption band can sometimes be observed at shorter wavelengths, around 194-200 nm. sielc.com

While specific experimental data for this compound is not extensively published, its UV-Vis spectrum is expected to be very similar to that of other common parabens like methylparaben and propylparaben (B1679720), as the core chromophore is identical. The long alkyl chain (2-propylpentyl) is an auxochrome but is not expected to significantly shift the primary absorption wavelength, as it does not directly participate in the conjugated system. Its main effect would be on the compound's solubility and potentially minor shifts in the absorption maximum due to solvent interactions.

The analysis of related parabens using UV-Vis spectrophotometry demonstrates the utility of this technique for both qualitative identification and quantitative determination. unhas.ac.idglobalresearchonline.net The consistent absorption maximum provides a reliable wavelength for analysis. For instance, studies on methylparaben and propylparaben utilize the absorbance at approximately 254 nm to quantify their presence in various samples. unhas.ac.idglobalresearchonline.net

The electronic structure insights gained from UV-Vis data are fundamental. The intense absorption band confirms the presence of a highly conjugated electronic system. The energy of the absorbed light is inversely proportional to the wavelength, allowing for the calculation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A study on the photodegradation of parabens established a correlation between the degradation rate constant and the energy difference between the LUMO and HOMO orbitals. researchgate.net

Interactive Data Table: UV Absorption Maxima for Selected Parabens

The following table summarizes the reported UV absorption maxima for parabens closely related to this compound. This data provides a strong basis for predicting the spectroscopic behavior of the target compound.

| Compound Name | Absorption Maximum (λmax) 1 | Absorption Maximum (λmax) 2 | Solvent |

| Methylparaben | 256 nm sielc.com | 194 nm sielc.com | Acidic Mobile Phase |

| Methylparaben | 254 nm globalresearchonline.net | Not Reported | Methanol (B129727) |

| Propylparaben | 254 nm unhas.ac.id | Not Reported | Methanol |

| Butylparaben | ~255 nm researchgate.net | Not Reported | Not Specified |

Theoretical and Computational Chemistry of 2 Propylpentyl 4 Hydroxybenzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as 2-Propylpentyl 4-hydroxybenzoate (B8730719), by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. Studies on related paraben structures, such as propyl-para-hydroxybenzoate (PHB), utilize DFT to determine optimized geometries, electrostatic potentials, and other key properties. researchgate.net

For a molecule like 2-Propylpentyl 4-hydroxybenzoate, a typical DFT study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net This process yields the lowest energy conformation of the molecule. The calculated geometries, including bond lengths and angles, generally show excellent correlation with experimental data from techniques like X-ray diffraction. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, reveals details about intramolecular charge transfer. researchgate.net In parabens, significant charge transfer occurs from the lone pairs of the oxygen atoms to the antibonding orbitals of the aromatic ring and carbonyl group, which stabilizes the molecule. researchgate.net The molecular electrostatic potential (MEP) map is another crucial output, which visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Paraben Structure (Propylparaben) Data based on studies of propylparaben (B1679720), a structurally similar compound.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.52 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |

| LUMO Energy | -1.29 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 5.23 eV | Difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.12 Debye | Measures the overall polarity of the molecule. |

| Hyperpolarizability | 6.977 x 10⁻³⁰ esu | Relates to non-linear optical properties; indicates potential for applications in optoelectronics. researchgate.net |

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that spread across the entire molecule. libretexts.org The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The energy and localization of these orbitals are critical for understanding a molecule's electronic properties and reactivity. wpmucdn.com

In parabens, the HOMO is typically localized on the electron-rich phenyl ring and the phenolic hydroxyl group, indicating these are the primary sites for electrophilic attack. researchgate.net Conversely, the LUMO is generally centered on the carbonyl group and the benzene (B151609) ring, marking the sites for nucleophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. oatext.com These methods are invaluable for studying the dynamic behavior of molecules like this compound, especially its interactions with other molecules and complex biological systems.

The 2-propylpentyl group is a branched and flexible alkyl chain, giving the molecule significant conformational freedom. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Molecular dynamics (MD) simulations can explore the conformational landscape by simulating the molecule's movements, allowing researchers to identify the most stable, low-energy conformations. nih.gov Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates how it fits into receptor sites or interacts with other molecules. nih.gov The branched nature of the C8 alkyl chain in this compound suggests a more complex conformational behavior compared to its linear-chain counterparts like propylparaben or butylparaben.

MD simulations are particularly powerful for modeling intermolecular interactions. oatext.com For parabens, a key area of research is their interaction with cell membranes and proteins. oatext.comnih.gov Atomistic MD simulations have been used to study the interaction of various parabens with model lipid bilayers (like dipalmitoylphosphatidylcholine, DPPC) and transport proteins (like human serum albumin, HSA). oatext.com

These simulations show that the lipophilicity of the paraben, which increases with the length of the alkyl chain, is a determining factor for its ability to penetrate the lipid bilayer. oatext.commdpi.com The simulations can compute the free energy profile for the insertion of the molecule into the membrane, providing a quantitative measure of this interaction. oatext.com Modeling also reveals specific intermolecular interactions, such as hydrogen bonds between the paraben's hydroxyl and ester groups and the lipid headgroups or water molecules, as well as van der Waals interactions between the alkyl chain and the lipid tails. oatext.comnih.gov For this compound, its branched C8 chain would be expected to enhance its lipophilicity and influence its specific interactions within a biological membrane.

Quantitative Structure-Activity Relationships (QSAR) in Ester Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical regression or classification models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. nih.govyoutube.com In ester chemistry, particularly for preservatives like parabens, QSAR is used to predict activity based on physicochemical and structural properties, known as descriptors. bohrium.com

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can encode various aspects of the molecule, including:

Electronic properties: Dipole moment, partial charges.

Hydrophobic properties: LogP (octanol-water partition coefficient).

Steric/Topological properties: Molecular weight, molar refractivity, Connolly accessible area, and various topological indices. nih.gov

These descriptors are then used to build a mathematical model that correlates them with an observed activity, such as antimicrobial efficacy or receptor binding affinity. bohrium.comnih.gov For instance, 3D-QSAR studies on parabens have shown that their inhibitory effects on enzymes like steroid 5α-reductase are influenced by their steric and hydrophobic fields. bohrium.comnih.gov The models indicate that bulky substituents can either increase or decrease activity depending on the specific binding pocket. bohrium.comnih.gov

For this compound, a QSAR model could predict its activity based on descriptors calculated for its unique branched structure. The increased lipophilicity and steric bulk from the 2-propylpentyl group would be key descriptors influencing its predicted activity compared to other parabens. mdpi.combohrium.com

Table 2: Common Descriptors in Paraben QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Parabens |

|---|---|---|---|

| Hydrophobic | LogP | Lipophilicity, affinity for nonpolar environments. | Crucial for membrane penetration and interaction with hydrophobic pockets. mdpi.com |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to how the molecule fits into a binding site. nih.gov |

| Steric | Connolly Accessible Area | The surface area of the molecule accessible to a solvent. | Influences binding and solubility. nih.gov |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Affects long-range electrostatic interactions. |

| Topological | Balaban Index (BI) | Describes the branching and shape of the molecule. | Important for differentiating isomers and branched structures. nih.gov |

Reaction Pathway Predictions and Energetics

The generally accepted mechanism for the acid-catalyzed esterification of a carboxylic acid with an alcohol involves several key stages:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of p-hydroxybenzoic acid by an acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The 2-propylpentan-1-ol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a better leaving group (water).

Dehydration: The intermediate eliminates a molecule of water, forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

Energetics of Analogous Reactions

To provide a quantitative insight into the energetics of this reaction, data from computational and experimental studies on similar esterification reactions can be used as a model. It is important to note that the following data are for analogous systems and serve as an approximation for the reaction to form this compound.

A kinetic study of the esterification of benzoic acid with 1-butanol (B46404), a structurally similar reaction, provides experimental values for the activation energies of the forward and reverse reactions. dnu.dp.ua Furthermore, a Density Functional Theory (DFT) study on the acid-catalyzed esterification of acetic acid with methanol (B129727) offers theoretical values for the activation free energy of the initial protonation step. nih.gov A study on zirconium-catalyzed esterification also provides a calculated barrier for the collapse of the tetrahedral intermediate, which is often the rate-limiting step. nih.gov

Table 1: Modeled Energetic Parameters for the Fischer Esterification of p-Hydroxybenzoic Acid with 2-Propylpentan-1-ol

| Parameter | Modeled Value | Source (Analogous System) |

| Activation Energy (Forward Reaction) | ~58.40 kJ/mol | Experimental value for benzoic acid with 1-butanol dnu.dp.ua |

| Activation Energy (Reverse Reaction) | ~57.70 kJ/mol | Experimental value for benzoic acid with 1-butanol dnu.dp.ua |

| Reaction Enthalpy (ΔH) | ~0.622 kJ/mol | Experimental value for benzoic acid with 1-butanol dnu.dp.ua |

| Activation Free Energy (Protonation) | ~17-42 kJ/mol (4-10 kcal/mol) | DFT calculation for acetic acid with methanol nih.gov |

| Energy Barrier (Tetrahedral Intermediate Collapse) | ~70 kJ/mol (16.7 kcal/mol) | DFT calculation for zirconium-catalyzed amidation nih.gov |

Disclaimer: The data presented in this table are derived from analogous reactions and are intended to provide a theoretical model for the synthesis of this compound. Specific experimental or computational data for the target compound are not available.

The values in Table 1 suggest that the esterification of p-hydroxybenzoic acid is a reaction with a significant activation barrier, consistent with the need for a catalyst and often elevated temperatures to achieve a reasonable reaction rate. The small positive reaction enthalpy indicates a slightly endothermic process under the studied conditions. dnu.dp.ua

Reaction Coordinate and Transition States

The reaction pathway can be visualized using a reaction coordinate diagram. While a specific diagram for this compound synthesis is not available, a general representation based on the Fischer esterification mechanism can be constructed.

The diagram would show the relative energies of the reactants (p-hydroxybenzoic acid and 2-propylpentan-1-ol), the key intermediates (protonated carboxylic acid, tetrahedral intermediate, protonated ester), and the products (this compound and water). The transition states connecting these species would represent the energy maxima along the reaction coordinate. The highest energy transition state would correspond to the rate-determining step of the reaction, which is often the formation or collapse of the tetrahedral intermediate.

Table 2: Key Species in the Predicted Reaction Pathway

| Species | Description | Role in Reaction |

| p-Hydroxybenzoic Acid | Starting material | Carboxylic acid component |

| 2-Propylpentan-1-ol | Starting material | Alcohol component |

| Protonated p-Hydroxybenzoic Acid | Intermediate | Activated electrophile |

| Tetrahedral Intermediate | Intermediate | Formed by nucleophilic attack |

| Protonated this compound | Intermediate | Precursor to the final ester |

| This compound | Product | Final ester |

| Water | Product | Byproduct of the reaction |

Mechanistic Organic Chemistry Studies of 2 Propylpentyl 4 Hydroxybenzoate Reactivity

Hydrolysis Mechanisms of Benzoate (B1203000) Esters

The most significant reaction of esters like 2-propylpentyl 4-hydroxybenzoate (B8730719) is hydrolysis, the cleavage of the ester bond by water. libretexts.org This process can be catalyzed by either an acid or a base, each following a distinct mechanistic pathway. libretexts.orglibretexts.org The ultimate products of hydrolysis are 4-hydroxybenzoic acid and 2-propylpentanol.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible equilibrium process. libretexts.org The reaction requires a strong acid catalyst and typically an excess of water to drive the equilibrium toward the products. libretexts.org The mechanism for a typical benzoate ester, such as ethyl benzoate, proceeds through several key steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org

Leaving Group Removal: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. libretexts.org

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification)

In contrast to the acid-catalyzed process, base-promoted hydrolysis is an irreversible reaction because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards nucleophiles. libretexts.orgmasterorganicchemistry.com This process is commonly known as saponification. masterorganicchemistry.com

The mechanism involves the following steps:

Nucleophilic Addition: A hydroxide (B78521) ion (a strong nucleophile) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate collapses, and the alkoxide ion (RO⁻) is eliminated. libretexts.orgmasterorganicchemistry.com

Workup: An acidic workup step is required to protonate the carboxylate salt and obtain the final carboxylic acid product. masterorganicchemistry.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Reagent | Dilute acid (e.g., H₂SO₄, HCl) with excess water | Aqueous strong base (e.g., NaOH, KOH) |

| Role of Reagent | Catalytic | Promoted (consumed stoichiometrically) |

| Reversibility | Reversible equilibrium libretexts.org | Irreversible masterorganicchemistry.com |

| Initial Acid-Component Product | Carboxylic acid (4-hydroxybenzoic acid) libretexts.org | Carboxylate salt (potassium 4-hydroxybenzoate) libretexts.org |

| Initial Alcohol-Component Product | Alcohol (2-propylpentanol) libretexts.org | Alcohol (2-propylpentanol) libretexts.org |

Oxidative Transformation Pathways

The phenolic moiety of 2-propylpentyl 4-hydroxybenzoate is susceptible to oxidation. Under certain conditions, the hydroxyl group on the benzene (B151609) ring can be oxidized to form quinone-type structures.

A well-documented oxidative pathway for the parent acid, 4-hydroxybenzoate, is enzymatic hydroxylation catalyzed by the flavoprotein monooxygenase p-hydroxybenzoate hydroxylase (PHBH). nih.govnih.gov This enzyme catalyzes the hydroxylation of p-hydroxybenzoate to form 3,4-dihydroxybenzoate. nih.govresearchgate.net The reaction mechanism is complex and involves two main parts: a reductive half-reaction and an oxidative half-reaction. nih.gov

Reductive Half-Reaction: The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced by NADPH, but only after the substrate (p-hydroxybenzoate) binds to the enzyme. nih.govnih.gov The binding of the substrate triggers a conformational change that allows for efficient hydride transfer from NADPH to FAD. nih.gov

Oxidative Half-Reaction: The reduced FAD-enzyme-substrate complex reacts with molecular oxygen to form a flavin hydroperoxide intermediate. nih.gov This powerful oxidizing agent then hydroxylates the aromatic ring of the bound substrate. Finally, water is eliminated, and the product, 3,4-dihydroxybenzoate, is released, regenerating the oxidized enzyme. nih.govresearchgate.net

Studies on fluorinated analogs, such as 3-fluoro-4-hydroxybenzoate, show that the transformation can proceed via a 4-carboxybenzo libretexts.orgcdnsciencepub.comquinone intermediate following the elimination of fluoride. researchgate.net

| Step | Description | Key Intermediates/Cofactors |

|---|---|---|

| 1. Substrate Binding | p-Hydroxybenzoate binds to the oxidized enzyme (E-FAD). nih.gov | E-FAD-pOHB complex |

| 2. Reductive Half-Reaction | The enzyme-substrate complex binds NADPH, which reduces FAD to FADH₂. NADP⁺ is released. nih.govresearchgate.net | NADPH, FADH₂ |

| 3. Oxidative Half-Reaction | The reduced enzyme-substrate complex reacts with O₂ to form a flavin hydroperoxide (FADH-OOH). nih.gov | O₂, FADH-OOH |

| 4. Hydroxylation | The hydroperoxide transfers a hydroxyl group to the substrate's aromatic ring. nih.gov | 3,4-dihydroxybenzoate |

| 5. Product Release | The product is released, and water is eliminated, regenerating the oxidized enzyme (E-FAD). nih.gov | E-FAD |

Reductive Transformation Pathways

Esters can be reduced to primary alcohols by powerful reducing agents. libretexts.org The reduction of this compound would cleave the ester bond, yielding two alcohol products: 2-propylpentanol from the alkyl portion and 4-(hydroxymethyl)phenol from the benzoate portion.

The most common laboratory reagent for this transformation is lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) to the ester's carbonyl carbon.

Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming a carbonyl group (an aldehyde) and eliminating the alkoxide ion (in this case, 2-propylpentoxide). libretexts.org

Second Nucleophilic Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral intermediate (an alkoxide). libretexts.org

Protonation: An acidic workup step protonates the alkoxide intermediates to yield the final alcohol products. libretexts.org

| Reactant | Reducing Agent | Products after Workup |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 4-(Hydroxymethyl)phenol and 2-Propylpentanol |

Catalysis in Reactions Involving the Compound

Catalysis is fundamental to the synthesis and transformation of this compound.

Acid and Base Catalysis: As detailed in Section 5.1, both strong acids and bases catalyze the hydrolysis of the ester bond. libretexts.org Acids act as true catalysts by protonating the carbonyl oxygen, while bases promote the reaction by providing a strong nucleophile (OH⁻) and driving the reaction to completion. libretexts.orgmasterorganicchemistry.com

Enzymatic Catalysis: Enzymes can catalyze reactions with high specificity.

Hydrolysis: Carboxypeptidase A has been shown to hydrolyze a series of para-substituted benzoate esters. cdnsciencepub.comcdnsciencepub.com The efficiency of this hydrolysis is dependent on the nature of the substituent on the aromatic ring. cdnsciencepub.com

Oxidation: As discussed in Section 5.2, p-hydroxybenzoate hydroxylase is a highly efficient catalyst for the oxidation (hydroxylation) of the phenolic ring of 4-hydroxybenzoate. nih.govresearchgate.net The catalytic mechanism involves a complex interplay of the enzyme, substrate, and cofactors NADPH and FAD. nih.gov

Synthesis Catalysis: The formation of this compound via esterification is often catalyzed.

Microwave-Assisted Synthesis: Solid acid catalysts, such as the macroporous resin NKC-9 and sodium bisulfate, have proven effective in synthesizing similar parabens. These catalysts provide an active surface for the reaction, and microwave irradiation can significantly enhance reaction rates by promoting efficient heat transfer.

| Reaction Type | Catalyst Type | Specific Example | Role of Catalyst |

|---|---|---|---|

| Hydrolysis | Acid | H₂SO₄ | Activates carbonyl group by protonation. libretexts.org |

| Hydrolysis | Base | NaOH | Provides a strong nucleophile (OH⁻) and drives reaction. masterorganicchemistry.com |

| Hydrolysis | Enzyme | Carboxypeptidase A | Provides an active site for specific ester bond cleavage. cdnsciencepub.com |

| Oxidation | Enzyme | p-Hydroxybenzoate Hydroxylase | Catalyzes hydroxylation of the phenolic ring via a flavin intermediate. nih.gov |

| Esterification (Synthesis) | Solid Acid | NKC-9 Resin, NaHSO₄ | Facilitates the condensation of carboxylic acid and alcohol. |

Kinetic and Thermodynamic Investigations of Chemical Reactions

Kinetic and thermodynamic studies provide quantitative insights into the rates and equilibria of reactions involving benzoate esters.

Enzymatic Reaction Kinetics

Hydrolysis: For the hydrolysis of a series of para-substituted O-benzoyl-2-hydroxybutanoic acids by carboxypeptidase A, linear free-energy relationships have been established. The kinetic parameters k_cat (turnover number) and K_m (Michaelis constant) show a linear correlation with the Hammett σ constants of the substituents (CH₃O, CH₃, Cl, CN, and NO₂). cdnsciencepub.com The relationships found were:

log k_cat = 1.17σ + 1.17

log K_m = -0.53σ - 2.15 This indicates that electron-withdrawing groups (positive σ) increase the reaction rate (k_cat) but also increase K_m, suggesting weaker binding. cdnsciencepub.com

Oxidation: Kinetic studies of p-hydroxybenzoate hydroxylase are extensive. The binding of the p-hydroxybenzoate substrate causes a dramatic (approximately 140,000-fold) stimulation in the rate of enzyme reduction by NADPH. nih.govresearchgate.net The rate of the hydroxylation reaction itself increases with pH, consistent with a pKa of 7.1, suggesting that deprotonation of the substrate's phenolic group is involved in the transition state of oxygen transfer. nih.gov

Thermodynamic Data Thermodynamic studies can reveal the position of equilibrium for reversible reactions. For instance, the reversible conversion of 4-hydroxybenzoate to phenol (B47542) and bicarbonate by the enzyme Clostridium hydroxybenzoicum has been studied. The equilibrium constant (K_eq) for the reaction: 4-hydroxybenzoate⁻ + H₂O ⇌ phenol + HCO₃⁻ was determined to be 11.4. nih.gov This indicates that under these specific conditions, the decarboxylation to phenol is thermodynamically favored.

| Substituent (X) | Hammett Constant (σ) | log k_cat (Calculated) | log K_m (Calculated) |

|---|---|---|---|

| CH₃O | -0.27 | 0.85 | -2.01 |

| CH₃ | -0.17 | 0.97 | -2.06 |

| Cl | 0.23 | 1.44 | -2.27 |

| CN | 0.66 | 1.94 | -2.50 |

| NO₂ | 0.78 | 2.08 | -2.56 |

| Kinetic Parameter | Observation | Significance |

|---|---|---|

| Substrate Binding Effect | ~140,000-fold increase in the rate of FAD reduction by NADPH upon p-hydroxybenzoate binding. | Demonstrates that substrate binding is a prerequisite for the reductive half-reaction, acting as a control mechanism. |

| pH Dependence | The rate of hydroxylation and product release increases with pH (pKa ≈ 7.1). | Suggests the involvement of a deprotonated species (phenolate) in the transition state, facilitating catalysis. |

| Reaction Mechanism Type | Ping-pong mechanism involving two ternary complexes. | Describes the sequence of substrate binding and product release (NADPH binds, NADP⁺ leaves, then O₂ binds, product leaves). |

Environmental Abiotic Degradation Pathways and Chemical Fate

Photochemical Degradation Mechanisms

Photochemical degradation, initiated by sunlight, is a significant pathway for the transformation of parabens in the environment. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

For 2-Propylpentyl 4-hydroxybenzoate (B8730719), indirect photolysis is expected to be the more dominant photochemical degradation mechanism. This is primarily driven by reactions with photochemically produced reactive species, most notably hydroxyl radicals (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. Quantitative Structure-Activity Relationship (QSAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), can be used to estimate this rate.

The degradation of parabens by hydroxyl radicals can proceed through several pathways, including decarboxylation, dealkylation (cleavage of the propylpentyl group), and hydroxylation of the aromatic ring. nih.gov The branched structure of the 2-propylpentyl group may influence the relative importance of these pathways compared to straight-chain parabens.

| Parameter | Predicted Value | Method |

| Hydroxyl Radical Reaction Rate Constant (KOH) | 2.94 x 10-11 cm3/molecule-sec | AOPWIN™ v1.92 |

| Atmospheric Half-life (12-hr day, 1.5x106 •OH/cm3) | 3.67 hours | AOPWIN™ v1.92 |

Data for this table was generated using predictive models as specific experimental data for this compound is limited.

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. This reaction involves the cleavage of the ester bond, yielding 4-hydroxybenzoic acid and 2-propylpentanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Generally, the hydrolysis of parabens is slow under neutral and acidic conditions but is catalyzed by alkaline conditions. The rate of hydrolysis has been observed to decrease with increasing length of the alkyl chain in the ester group. nist.gov Therefore, this compound is expected to be relatively stable to hydrolysis at typical environmental pH values (pH 5-9). Predictive models like HYDROWIN™ can provide estimates of the hydrolysis rate constant.

| Parameter | Predicted Value | Method |

| Base-Catalyzed Hydrolysis Rate Constant (KB) | 1.3 L/mol-sec | HYDROWIN™ v2.00 |

| Hydrolysis Half-life at pH 7 | 1.6 years | HYDROWIN™ v2.00 |

| Hydrolysis Half-life at pH 8 | 59.8 days | HYDROWIN™ v2.00 |

Data for this table was generated using predictive models as specific experimental data for this compound is limited.

Oxidative Degradation in Abiotic Systems

In addition to photochemical oxidation in the atmosphere, this compound can undergo oxidative degradation in aquatic and soil environments. This can be facilitated by various oxidizing agents present in these systems. Advanced Oxidation Processes (AOPs) are particularly effective in degrading parabens, primarily through the action of highly reactive hydroxyl radicals. sigmaaldrich.com

The reaction of parabens with hydroxyl radicals can lead to the formation of hydroxylated derivatives of the parent compound. chemspider.com Furthermore, in the presence of chlorine, which is often used for water disinfection, chlorinated byproducts of parabens can be formed. These transformation products may have different toxicological and environmental fate characteristics than the parent compound.

Sorption and Leaching Behaviors in Abiotic Chemical Systems

The sorption of this compound to soil and sediment is a critical process that influences its mobility and bioavailability in the environment. The extent of sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility.

For parabens, the Koc value generally increases with the length of the alkyl chain due to increased lipophilicity. The branched structure of the 2-propylpentyl group in this compound is also expected to contribute to its sorption potential. A higher Koc suggests that this compound will have a tendency to partition to soil and sediment, reducing its potential to leach into groundwater.

| Parameter | Predicted Value | Method |

| Log Koc | 3.65 | KOCWIN™ v2.00 |

| Koc | 4466.8 L/kg | KOCWIN™ v2.00 |

| Mobility Class | Low to Slight | Based on Koc |

Data for this table was generated using predictive models as specific experimental data for this compound is limited.

Transformation Products Characterization via Advanced Analytical Methods

The abiotic degradation of this compound leads to the formation of various transformation products. The primary and most readily formed product is 4-hydroxybenzoic acid, resulting from the hydrolysis of the ester bond.

Photochemical and oxidative degradation processes can generate a more complex array of transformation products. These may include hydroxylated derivatives, where a hydroxyl group is added to the aromatic ring, and potentially chlorinated byproducts in environments with chlorine. For longer-chain parabens, degradation can also result in the formation of shorter-chain parabens through the cleavage of the alkyl group. nist.gov

The identification and quantification of these transformation products require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are powerful tools for separating and identifying these compounds in complex environmental matrices.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of parabens due to their high separation efficiency and sensitivity. Both gas and liquid chromatography are widely employed, each offering distinct advantages.

Gas Chromatography (GC) with Various Detectors

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of parabens. An isothermal GC method using an SE-30 column with flame-ionization detection (FID) has been developed for the simultaneous assay of various 4-hydroxybenzoates. digitellinc.com For enhanced specificity, GC-MS in electron impact ionization mode is frequently used. nih.gov

A common procedure involves a cleanup step, such as silica column chromatography, before GC analysis to remove interfering substances from the sample matrix. digitellinc.com Due to the polarity of the phenolic hydroxyl group, parabens often require derivatization to improve their volatility for GC analysis. A typical derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a less polar trimethylsilyl ether. chemrxiv.org Chromatographic separation is often achieved on capillary columns like BP-5, allowing for short run times. nih.gov

Table 1: Representative GC Conditions for Paraben Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govchemrxiv.org |

| Derivatization | With N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | chemrxiv.org |

| Column | BP-5 Capillary Column | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | digitellinc.comnih.gov |

| Ionization Mode (MS) | Electron Impact (EI) | nih.gov |

| Run Time | Approximately 8 minutes | nih.gov |

Liquid Chromatography (LC) with Advanced Detectors (e.g., LC-MS/MS, HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is the most common technique for paraben analysis, largely because it does not typically require derivatization. Reversed-phase HPLC is the preferred mode, utilizing C8 or C18 analytical columns. atlantis-press.com

A variety of mobile phase compositions are used, commonly consisting of mixtures of acetonitrile, methanol (B129727), and water, sometimes with additives like tetrahydrofuran to optimize separation. atlantis-press.comrsc.org Isocratic or gradient elution can be employed depending on the complexity of the sample. rsc.org

Advanced detectors enhance the selectivity and sensitivity of LC methods:

Photodiode Array (PDA) or UV-Vis Detectors: These are widely used for routine analysis. Detection is typically performed at wavelengths around 254 nm or 258 nm. rsc.orgnih.gov

Fluorescence Detection: This method offers high sensitivity and selectivity, with typical excitation and emission wavelengths of 254 nm and 310 nm, respectively. rsc.org

Mass Spectrometry (MS and MS/MS): Coupling LC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) provides the highest level of specificity and sensitivity, allowing for confident identification and quantification even in complex matrices. researchgate.net

Table 2: Representative HPLC Conditions for Paraben Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | atlantis-press.comnih.gov |

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) or C18 | atlantis-press.comnih.gov |

| Mobile Phase | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) | atlantis-press.com |

| Detection | UV at 258 nm, PDA, Fluorescence (Ex: 254 nm, Em: 310 nm), MS/MS | atlantis-press.comrsc.orgresearchgate.net |

| Flow Rate | 1.0 mL/min | atlantis-press.com |

Capillary Electrophoresis Techniques, e.g., Microemulsion Electrokinetic Chromatography

Capillary electrophoresis (CE) offers a fast and sensitive alternative to chromatographic methods for paraben analysis. nanalysis.com CE is a family of electrokinetic separation methods performed in submillimeter diameter capillaries. wikipedia.org Analytes are separated based on their ionic mobility in an electric field. wikipedia.org For neutral compounds like parabens, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is employed.

A validated Microemulsion Electrokinetic Chromatography (MEEKC) method has been developed for the determination of 4-hydroxybenzoates and their impurities. nih.gov This technique has been shown to be selective and quantitative for methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid. nih.gov Separations are typically achieved within 10 minutes using a borate buffer (e.g., 20 mM, pH 9.0) with an organic modifier like methanol. researchgate.net The use of an internal standard improves injection precision and detector linearity. nih.gov

Spectroscopic Analytical Methods, e.g., ¹⁹F Nuclear Magnetic Resonance for Fluorinated Derivatives

While standard spectroscopic methods like UV-Vis are used as detection techniques in chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful standalone method for both structural elucidation and quantification (qNMR). ¹H NMR has been demonstrated as an effective alternative to HPLC for the assay of parabens, providing accurate quantification in minutes. researchgate.net

For fluorinated derivatives of 2-Propylpentyl 4-hydroxybenzoate (B8730719), ¹⁹F NMR spectroscopy would be a uniquely suitable and highly specific analytical tool. nanalysis.com The ¹⁹F nucleus has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly responsive to NMR measurements. nih.gov Key advantages of ¹⁹F NMR include:

High Specificity: The natural fluorine background in most samples is negligible, eliminating interference. nanalysis.comnih.gov

Wide Chemical Shift Range: A broad chemical shift range of approximately 500 ppm helps to avoid signal overlap, which can be an issue in ¹H NMR. nanalysis.com

Simplified Quantification: Quantification can often be achieved without the need for identical reference standards, and sample preparation is minimal. researchgate.netnanalysis.com

This technique would involve synthesizing a fluorinated analog of 2-Propylpentyl 4-hydroxybenzoate. The resulting ¹⁹F NMR spectrum would allow for highly selective detection and quantification, even in complex mixtures, as the signal would be unique to the fluorinated target compound. nanalysis.com

Sample Preparation and Extraction Methodologies for Complex Matrices

The effective extraction of this compound from complex sample matrices such as cosmetics, pharmaceuticals, or environmental samples is a critical prerequisite for accurate analysis. The complexity and physical state of these matrices necessitate robust sample preparation techniques to remove interferences.

Commonly employed methodologies include:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible solvents to isolate the analytes. researchgate.net

Solid-Phase Extraction (SPE): This is a widely used and effective technique for sample cleanup and concentration. researchgate.net It involves passing a liquid sample through a solid sorbent material (e.g., C18) that retains the analytes, which are then eluted with a small volume of an appropriate solvent. rsc.org

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace). Analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a GC or washed off for LC analysis. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. A cloudy solution forms, and after centrifugation, the sedimented phase containing the concentrated analytes is collected for analysis. researchgate.net

Matrix Solid-Phase Dispersion (MSPD): Particularly well-suited for viscous, solid, or semi-solid samples like creams and lotions. The sample is blended with a solid sorbent, which is then packed into a column, and the analytes are eluted with a solvent.

Ultrasonic Extraction: This technique uses ultrasonic waves to accelerate the extraction of analytes from a solid or semi-solid sample into a solvent, such as dichloromethane. rsc.org

Table 3: Comparison of Extraction Methodologies for Parabens

| Method | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. | High recovery, good cleanup, concentration of analyte. | Cosmetics, water samples. | researchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, simple, integrates sampling and pre-concentration. | Pharmaceuticals. | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Micro-volume liquid extraction using a disperser solvent. | Fast, low solvent consumption, high enrichment factor. | Cosmetics. | researchgate.net |

| Matrix Solid-Phase Dispersion (MSPD) | Sample dispersion on a solid support followed by elution. | Ideal for solid and semi-solid samples, combines extraction and cleanup. | Creams, lotions, deodorants. | |

| Ultrasonic Extraction | Use of ultrasonic energy to enhance solvent extraction. | Fast, efficient for solid/semi-solid matrices. | Daily cosmetics. | rsc.org |

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Self-Assembly

The primary intermolecular force governing the self-assembly of 4-hydroxybenzoate (B8730719) esters is hydrogen bonding. The phenolic hydroxyl group serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the hydroxyl oxygen itself can act as acceptors.

In the solid state, related molecules like propyl 4-hydroxybenzoate form well-defined hydrogen-bonded networks. nih.govresearchgate.net Crystallographic studies show that molecules are linked by O—H⋯O hydrogen bonds, creating one-dimensional chains. nih.govresearchgate.net These chains are further stabilized and organized into a three-dimensional structure by weaker π–π interactions between adjacent benzene (B151609) rings, with observed centroid-to-centroid distances of approximately 4.040 Å. nih.govresearchgate.net This interplay between strong, directional hydrogen bonds and weaker, delocalized π–π stacking is a hallmark of self-assembly in this class of compounds. The diversity of these interactions, including acid-acid, amide-acid, and hydroxyl-hydroxyl supramolecular synthons, has been explored in various cocrystals involving 4-hydroxybenzoic acid, highlighting the versatility of this moiety in forming complex architectures. mdpi.com

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule, typically a macrocycle. nih.gov While specific studies on 2-Propylpentyl 4-hydroxybenzoate as a guest are not documented, its amphiphilic structure makes it a prime candidate for complexation with various macrocyclic hosts.

Common macrocycles used in host-guest chemistry include cyclodextrins, calixarenes, cucurbiturils, and pillararenes. nih.govfrontiersin.org

Cyclodextrins , which have a hydrophobic inner cavity and a hydrophilic exterior, could encapsulate the hydrophobic 2-propylpentyl tail of the molecule. nih.gov

Calixarenes can be functionalized to offer cavities with varying polarity and size, potentially binding either the alkyl tail or the aromatic headgroup through a combination of hydrophobic and π–π interactions. nih.gov

Pillararenes and other macrocycles with aromatic building blocks could form specific interactions with the 4-hydroxybenzoate portion of the molecule. rsc.org

The formation of such host-guest complexes can modify the physicochemical properties of the guest, such as its solubility, stability, and reactivity. The dynamic and selective nature of these non-covalent interactions is a cornerstone of supramolecular chemistry. nih.gov

Solvation Dynamics and Solvent Effects

Solvation dynamics describe the process of how solvent molecules rearrange around a solute following a change in the solute's state, such as electronic excitation. rsc.org This process is critical for understanding reaction kinetics and intermolecular interactions in solution.

The solubility and behavior of 4-hydroxybenzoic acid esters are highly dependent on the solvent. They are generally soluble in alcohols and ethers but only slightly soluble in water. guidechem.com In biological systems, the interaction of the 4-hydroxybenzoate moiety with its environment is precisely controlled. For instance, in the enzyme para-hydroxybenzoate hydroxylase, the substrate (p-hydroxybenzoate) is initially exposed to the solvent to allow for binding. nih.govnih.gov Subsequently, the enzyme undergoes conformational changes that shield the active site from the solvent, a crucial step for the catalytic reaction to proceed. nih.govnih.gov This biological example underscores the dynamic interplay between the 4-hydroxybenzoate structure and the surrounding solvent molecules, involving controlled access and exclusion to facilitate specific chemical transformations.

Crystallographic Studies of Related Esters

Crystallographic studies provide definitive insights into the solid-state structure and intermolecular interactions of molecules. Detailed X-ray diffraction data is available for propyl 4-hydroxybenzoate, a closely related ester. In its crystalline form, there are two molecules in the asymmetric unit. nih.gov The molecules self-assemble into chains via hydrogen bonds, which are then linked by π–π stacking interactions. nih.govresearchgate.net

Below are the detailed crystallographic data for propyl 4-hydroxybenzoate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.0634 (12) Å |

| b | 13.8419 (14) Å |

| c | 11.7982 (11) Å |

| β | 108.625 (2)° |

| Volume | 1866.9 (3) ų |

| Z | 8 |

The hydrogen bonds are the defining feature of the supramolecular assembly in the crystal lattice. The specific geometry of these bonds in propyl 4-hydroxybenzoate is detailed below.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| O4—H4⋯O5ⁱ | 0.82 | 1.93 | 2.730 (3) | 167 |

| O1—H1⋯O2ⁱⁱ | 0.82 | 1.91 | 2.720 (3) | 171 |

Future Research Directions and Unexplored Avenues for 2 Propylpentyl 4 Hydroxybenzoate

Development of Novel Green Synthetic Routes

The industrial synthesis of parabens traditionally involves the esterification of p-hydroxybenzoic acid with a corresponding alcohol, often using strong acid catalysts and petrochemical-based reactants. mdpi.commdpi.comresearchgate.net This process, while efficient, raises environmental concerns regarding catalyst waste and reliance on fossil fuels. nih.gov A pivotal direction for future research is the development of green synthetic methodologies for 2-propylpentyl 4-hydroxybenzoate (B8730719).

Key research avenues include:

Biocatalysis: Employing enzymes, such as lipases, as catalysts can offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. Research could focus on identifying or engineering enzymes that efficiently catalyze the esterification of p-hydroxybenzoic acid with 2-propylpentan-1-ol.

Renewable Feedstocks: Investigating the synthesis of precursors, particularly p-hydroxybenzoic acid, from renewable sources like glucose, glycerol, or L-tyrosine using engineered microorganisms would represent a significant step towards a sustainable production pipeline. nih.govnih.gov

Green Solvents: The replacement of conventional organic solvents with more benign alternatives, such as ionic liquids or supercritical fluids, could minimize the environmental impact of the synthesis process. impactfactor.org Water, being an ideal green solvent, should also be explored. impactfactor.org

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. google.com

| Parameter | Conventional Method (Acid Catalysis) | Potential Green Methods |

|---|---|---|

| Catalyst | Sulfuric acid, Thionyl chloride mdpi.comresearchgate.net | Enzymes (e.g., Lipases), Heterogeneous catalysts |

| Reactants | Petroleum-derived p-hydroxybenzoic acid and 2-propylpentan-1-ol | Bio-based p-hydroxybenzoic acid nih.govnih.gov |

| Solvent | Toluene (B28343) cabidigitallibrary.org | Water, Ionic liquids, Supercritical CO2, Solvent-free conditions impactfactor.org |

| Energy Input | High temperature reflux cabidigitallibrary.org | Lower temperatures (biocatalysis), Microwave irradiation google.com |

| By-products/Waste | Acidic waste, Organic solvent waste | Biodegradable waste, Recyclable catalysts |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

The mechanism of paraben synthesis is generally understood as an acid-catalyzed esterification. mdpi.comcabidigitallibrary.org However, the specific kinetics and transition states, especially for a sterically hindered alcohol like 2-propylpentan-1-ol, are not well-defined. Future research should employ advanced analytical and spectroscopic techniques to gain a deeper mechanistic insight.

Potential research approaches include:

In-situ Spectroscopic Monitoring: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for the determination of reaction kinetics and the identification of transient species.

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling the reactants (e.g., with Deuterium or Oxygen-18), researchers can probe the rate-determining step of the reaction and elucidate the structure of the transition state.

Mass Spectrometry: Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can be used to identify and characterize reaction intermediates and by-products, providing a more complete picture of the reaction pathway.

Computational Prediction and Design of Related Analogues with Tuned Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and designing new ones with desired characteristics. oatext.comsiftdesk.org For this compound, computational studies could accelerate the discovery of analogues with enhanced efficacy or improved safety profiles.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of paraben analogues with their biological activity (e.g., antimicrobial efficacy) and physicochemical properties (e.g., solubility, lipophilicity). acs.org This can guide the design of new compounds with optimized properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interaction of this compound and its analogues with biological targets, such as microbial cell membranes or specific enzymes. oatext.com This can provide insights into their mechanism of action and help in designing more potent molecules.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to calculate various molecular properties, such as electronic structure, reactivity indices, and spectroscopic signatures, which can aid in understanding the chemical behavior of these compounds and predicting their reaction kinetics. acs.org

| Computational Method | Objective | Predicted Properties |

|---|---|---|

| QSAR | Predict activity based on structure | Antimicrobial activity, Estrogenicity, Skin permeation |

| Molecular Docking/Dynamics | Simulate interaction with biological targets | Binding affinity, Mechanism of action, Membrane disruption oatext.comwikipedia.org |

| DFT | Calculate fundamental molecular properties | Reactivity, Spectroscopic data, Hydrolysis rates acs.org |

Exploration of New Material Science Applications and Formulations

While parabens are primarily known as preservatives, their inherent chemical structure—a phenolic ring with an ester group—suggests potential for broader applications in material science. taylorandfrancis.com The unique branched alkyl chain of this compound could impart novel properties to polymers and other materials.

Unexplored avenues for research include:

Polymer Additives: Investigating its use as a plasticizer or a UV stabilizer in polymers. The bulky alkyl group might enhance compatibility with certain polymer matrices and provide unique physical properties.

Monomer for Specialty Polymers: this compound could potentially be used as a monomer or a building block for synthesizing liquid crystalline polymers or other functional polyesters. The p-hydroxybenzoic acid moiety is a known component in such materials. nih.govresearchgate.net

Functional Coatings and Films: Exploring its incorporation into coatings or films to impart antimicrobial properties to surfaces. Its solubility and stability would be key factors to investigate for such applications. thecosmeticchemist.comresearchgate.net

Comprehensive Environmental Abiotic Fate Modeling and Kinetic Studies

Understanding the environmental fate of chemicals is crucial for assessing their long-term impact. For this compound, there is a lack of data on its abiotic degradation pathways, which include processes like hydrolysis and photolysis. nih.gov

Future research should prioritize:

Hydrolysis Kinetics: Conducting detailed kinetic studies to determine the rate of hydrolysis of the ester bond under various pH and temperature conditions. semanticscholar.org The branched structure of the alkyl group may influence the stability of the ester compared to linear-chain parabens.

Photodegradation Studies: Investigating the degradation of the compound when exposed to simulated solar radiation in aqueous environments. nih.govmdpi.com The primary degradation products, such as p-hydroxybenzoic acid, should be identified and quantified. nih.gov

Environmental Fate Modeling: Using the experimentally determined kinetic data (hydrolysis and photolysis rates) to develop computational models that can predict the persistence and concentration of this compound in various environmental compartments, such as rivers and lakes. acs.orgjuniperpublishers.com These models are essential for conducting comprehensive environmental risk assessments.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.